molecular formula C11H16OSi B14630261 Trimethyl(2-phenyloxiran-2-yl)silane CAS No. 56920-21-9

Trimethyl(2-phenyloxiran-2-yl)silane

Cat. No.: B14630261
CAS No.: 56920-21-9
M. Wt: 192.33 g/mol
InChI Key: XWQXWVNOMSFMOH-UHFFFAOYSA-N
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Description

1,2-Epoxy-1-phenyl-1-(trimethylsilyl)ethane is an organosilicon compound that features an epoxide ring and a trimethylsilyl group attached to a phenyl-substituted ethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Epoxy-1-phenyl-1-(trimethylsilyl)ethane can be synthesized through the reaction of diphenyl(trimethylsilylmethyl)sulfonium triflate with carbonyl compounds in the presence of cesium fluoride (CsF) in dimethyl sulfoxide (DMSO). This reaction yields the desired epoxide in high yields .

Industrial Production Methods

While specific industrial production methods for 1,2-epoxy-1-phenyl-1-(trimethylsilyl)ethane are not well-documented, the general approach involves the use of organosilicon chemistry and fluoride ion activation to achieve the desired product. The scalability of this synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1,2-Epoxy-1-phenyl-1-(trimethylsilyl)ethane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Acidic conditions: Protonation of the epoxide followed by nucleophilic attack.

    Basic conditions: Direct nucleophilic attack on the less substituted carbon of the epoxide ring.

Major Products

    Alcohols: Formed through ring-opening reactions with nucleophiles.

    Halohydrins: Formed through reactions with hydrogen halides.

Scientific Research Applications

1,2-Epoxy-1-phenyl-1-(trimethylsilyl)ethane has several applications in scientific research:

Mechanism of Action

The reactivity of 1,2-epoxy-1-phenyl-1-(trimethylsilyl)ethane is primarily due to the strain in the three-membered epoxide ring and the presence of the trimethylsilyl group. The ring strain makes the epoxide susceptible to nucleophilic attack, leading to ring-opening reactions. The trimethylsilyl group can stabilize intermediates and influence the reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Epoxy-1-phenyl-1-(trimethylsilyl)propane
  • 1,2-Epoxy-1-phenyl-1-(trimethylsilyl)butane

Uniqueness

1,2-Epoxy-1-phenyl-1-(trimethylsilyl)ethane is unique due to its specific combination of an epoxide ring and a trimethylsilyl group attached to a phenyl-substituted ethane backbone.

Properties

CAS No.

56920-21-9

Molecular Formula

C11H16OSi

Molecular Weight

192.33 g/mol

IUPAC Name

trimethyl-(2-phenyloxiran-2-yl)silane

InChI

InChI=1S/C11H16OSi/c1-13(2,3)11(9-12-11)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3

InChI Key

XWQXWVNOMSFMOH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1(CO1)C2=CC=CC=C2

Origin of Product

United States

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